molecular formula C9H10N4OS B1225556 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol CAS No. 42204-09-1

9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

Cat. No.: B1225556
CAS No.: 42204-09-1
M. Wt: 222.27 g/mol
InChI Key: DXIBRFHEZZOPFH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol typically involves the reaction of purine derivatives with thiol-containing reagents under controlled conditions. One common method involves the use of 6-chloropurine as a starting material, which undergoes nucleophilic substitution with a thiol reagent in the presence of a base to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce various functional groups onto the purine ring .

Mechanism of Action

The mechanism of action of 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol involves its interaction with molecular targets such as enzymes or nucleic acids. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition of enzyme activity. Additionally, the purine ring can interact with nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the thiol group in 9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol imparts unique chemical reactivity and biological activity compared to its analogs with amino or other functional groups. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

9-(oxolan-2-yl)-3H-purine-6-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4OS/c15-9-7-8(10-4-11-9)13(5-12-7)6-2-1-3-14-6/h4-6H,1-3H2,(H,10,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXIBRFHEZZOPFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)N2C=NC3=C2NC=NC3=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42204-09-1
Record name 6-Mercapto-9-(tetrahydro-2-furyl)purine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042204091
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name AX 56
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45153
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
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9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
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9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol
Reactant of Route 6
9-(Tetrahydrofuran-2-yl)-9H-purine-6-thiol

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